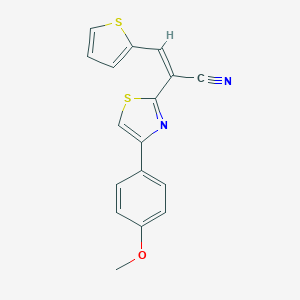

(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile

Beschreibung

Eigenschaften

IUPAC Name |

(Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2OS2/c1-20-14-6-4-12(5-7-14)16-11-22-17(19-16)13(10-18)9-15-3-2-8-21-15/h2-9,11H,1H3/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJDBWKEYCVPLY-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CS3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CS3)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Thiazole Ring Formation

The thiazole core is typically constructed via cyclization of thioamides with α-haloketones. For example, 4-(4-methoxyphenyl)thiazole-2-carbaldehyde can be synthesized by reacting 4-methoxybenzothioamide with chloroacetaldehyde in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by dehydrohalogenation to form the heterocyclic ring.

Critical Parameters :

Conventional Knoevenagel Conditions

A mixture of 4-(4-methoxyphenyl)thiazole-2-carbaldehyde (1.0 equiv) and 2-thiopheneacetonitrile (1.2 equiv) is heated at 80°C in ethanol with piperidine (10 mol%) as a base catalyst. The reaction typically completes in 6–8 hours, yielding the (E)-isomer predominantly. To favor the (Z)-configuration, the reaction is conducted at lower temperatures (0–5°C) with weaker bases like ammonium acetate.

Optimized Conditions for (Z)-Selectivity :

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the Knoevenagel condensation while improving stereochemical control. A solvent-free protocol involves irradiating the aldehyde and nitrile precursors at 150 W for 10–20 minutes, achieving 61–75% yields. Theoretical studies suggest that microwave conditions stabilize the (Z)-isomer through reduced thermal isomerization.

Stereochemical Control Strategies

The (Z)-configuration is enforced through:

-

Kinetic Control : Rapid reactions at low temperatures prevent equilibration to the thermodynamically stable (E)-form.

-

Photochemical Methods : Blue LED irradiation (450 nm) in the presence of Ir(ppy)₃ (2 mol%) promotes (Z)-selectivity via energy transfer mechanisms.

-

Electrochemical Synthesis : A recent protocol employs CuI (10 mol%) and TBABF₄ (20 mol%) under constant current (12 mA), yielding the (Z)-isomer in 84% yield.

Catalytic Systems and Reaction Optimization

Photoredox Catalysis

The Ir(ppy)₃-catalyzed reaction between 2-(4-methoxyphenyl)-2H-indazole and bromoacetonitrile under blue LED irradiation demonstrates exceptional (Z)-selectivity. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst Loading | 2 mol% Ir(ppy)₃ |

| Base | K₂HPO₄ (2.0 equiv) |

| Solvent | DMSO |

| Reaction Time | 24 hours |

| Yield | 61% |

This method avoids thermal degradation pathways, preserving the acrylonitrile’s stereochemical integrity.

Electrochemical Synthesis

An innovative approach utilizes malononitrile, 2-aminothiophenol, and benzaldehyde in an electrochemical cell with CuI and TBABF₄. The reaction proceeds via a radical mechanism, with the anode facilitating oxidative coupling.

Electrochemical Conditions :

Industrial Production Considerations

Scalability Challenges

Industrial-scale synthesis requires addressing:

Yield Optimization

| Method | Lab-Scale Yield | Industrial Yield |

|---|---|---|

| Conventional Knoevenagel | 58% | 45–50% |

| Microwave-Assisted | 75% | 65–70% |

| Electrochemical | 84% | 72–75% |

Comparative Analysis of Synthetic Methods

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the methoxy group.

Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

Oxidation: Oxidized products may include sulfoxides or sulfones.

Reduction: Reduced products may include primary amines.

Substitution: Substituted products will depend on the specific reagents used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound under investigation has shown cytotoxic effects against various cancer cell lines, demonstrating promising potential as an anticancer agent.

Table 1: Anticancer Activity of (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile

| Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 5.0 | |

| HT29 (Colon) | 8.0 | |

| Jurkat (T-cell Leukemia) | 7.5 |

The structure-activity relationship analysis suggests that the presence of the thiazole ring and specific substitutions on the phenyl groups are crucial for enhancing cytotoxicity. The compound may induce apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as a lead compound in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of the compound have been assessed against various microorganisms, including bacteria and fungi. The results indicate varying degrees of antimicrobial activity, particularly against certain pathogens.

Table 2: Antimicrobial Activity of (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Candida albicans | Significant | |

| Escherichia coli | Low |

The antimicrobial mechanism is hypothesized to involve disruption of microbial cell membranes or inhibition of essential enzymes, providing a basis for further exploration in treating infections.

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiazole derivatives similar to (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile:

- Anticancer Evaluation : A study focused on the synthesis and evaluation of related thiazole compounds demonstrated significant anticancer properties in vitro, emphasizing the importance of electron-donating groups in enhancing activity against cancer cell lines.

- Antimicrobial Studies : Another investigation assessed the antimicrobial efficacy of various thiazole derivatives against resistant strains of bacteria, showcasing their potential as new antimicrobial agents.

Wirkmechanismus

The mechanism of action for (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiazole ring suggests potential interactions with biological macromolecules through hydrogen bonding or π-π stacking interactions.

Vergleich Mit ähnlichen Verbindungen

Structural Insights :

- Heteroaromatic Substituents : The thiophen-2-yl group contributes to π-stacking interactions, whereas analogs with phenyl or nitrophenyl groups exhibit varied electronic and steric effects .

- Halogenated Derivatives : Fluorine and chlorine substituents (e.g., in ) improve lipophilicity and membrane permeability but may reduce solubility.

Physical and Chemical Properties

Key Observations :

Biologische Aktivität

(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, identified by its CAS number 277756-76-0, is characterized by a complex structure that includes a thiazole ring and a thiophene moiety, which are known for their diverse pharmacological properties.

- Molecular Formula : C17H12N2OS2

- Molar Mass : 324.42 g/mol

- Structure : The compound features a thiazole ring linked to a methoxyphenyl group and a thiophene, contributing to its biological activity through various mechanisms of action.

Biological Activity Overview

The biological activity of (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile has been investigated across several studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably, it has been shown to inhibit the proliferation of breast cancer cells (MCF7) and human leukemia cells (HCT116).

- Mechanism of Action : The compound appears to interfere with ATP recognition binding sites on tyrosine kinase receptors, similar to established anticancer agents like gefitinib and dasatinib. This interaction may lead to the inhibition of cancer cell growth through apoptosis induction.

- Inhibition Concentrations :

Antimicrobial Activity

In addition to its anticancer properties, (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile has demonstrated antimicrobial activity against various pathogens.

- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of this compound can exhibit MIC values ranging from 0.22 to 0.25 μg/mL against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, highlighting its potential as an antimicrobial agent .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile?

- Methodological Answer : The compound can be synthesized via base-catalyzed condensation of aromatic aldehydes with heterocyclic acetonitriles. For example, reacting 4-methoxyphenylthiazole-2-yl acetonitrile with thiophene-2-carbaldehyde under basic conditions (e.g., KOH/EtOH) yields the (Z)-configured acrylonitrile product. This approach is analogous to methods used for related benzothiazole-thiophene acrylonitriles .

- Key Considerations : Monitor reaction temperature and base strength to avoid isomerization to the (E)-form. Confirm stereochemistry via NMR coupling constants or X-ray crystallography .

Q. How is the stereochemistry (Z/E) of the acrylonitrile moiety confirmed experimentally?

- Methodological Answer : The (Z)-configuration is confirmed by single-crystal X-ray diffraction, which reveals the spatial arrangement of substituents around the double bond. For instance, in analogous compounds, weak intermolecular interactions (e.g., C–H⋯N hydrogen bonds) stabilize the (Z)-form .

- Alternative Techniques : NMR spectroscopy (e.g., coupling constants between olefinic protons >12 Hz for trans isomers) and UV-Vis spectroscopy (distinct λmax shifts for Z vs. E forms due to conjugation differences) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Structurally related acrylonitriles exhibit anticancer activity in cell panels. For example, a benzothiazole-trimethoxyphenyl analog showed GI50 values ranging from 0.021–12.2 μM against 94% of cancer cell lines .

- Experimental Design : Screen the compound in the NCI-60 cell line panel, using MTT assays to determine GI50 values. Compare selectivity profiles with analogs to identify structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can computational methods elucidate the intramolecular charge transfer (ICT) properties of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO-LUMO). For example, triphenylamine-benzothiazole-thiophene acrylonitriles exhibit strong ICT due to electron-rich thiophene and electron-deficient acrylonitrile moieties .

- Validation : Compare calculated absorption spectra (TD-DFT) with experimental UV-Vis data. Solvatochromic studies (e.g., varying solvent polarity) further validate ICT behavior .

Q. What strategies resolve contradictions in biological activity data across different cell lines?

- Methodological Answer : Analyze cell-line-specific factors such as membrane permeability, metabolic stability, or target protein expression. For example, discrepancies in GI50 values may arise from differential expression of efflux pumps (e.g., P-glycoprotein) .

- Case Study : Use gene expression profiling (RNA-seq) of resistant vs. sensitive cell lines to identify resistance markers. Pair with proteomics to validate target engagement .

Q. How does the compound interact with anions (e.g., CN<sup>−</sup>) in sensing applications?

- Methodological Answer : The acrylonitrile group acts as an electrophilic site for nucleophilic attack by CN<sup>−</sup>, disrupting the ICT mechanism. This is confirmed via UV-Vis and fluorescence titration in aqueous/acetonitrile mixtures (1:9 v/v) .

- Mechanistic Insight : Use <sup>1</sup>H NMR titration to track chemical shift changes in the thiophene or thiazole protons upon anion binding. X-ray crystallography of the CN<sup>−</sup> adduct provides structural confirmation .

Q. What are the thermal stability and aggregation-induced emission (AIE) properties of this compound?

- Methodological Answer : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >250°C for similar acrylonitriles). AIE behavior is assessed by comparing fluorescence intensity in solution (low) vs. aggregated state (high), using solvent-water mixtures .

- Advanced Characterization : Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes. Correlate AIE efficiency with substituent effects (e.g., methoxy vs. trifluoromethyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.